molecular formula C15H21N3O2S2 B5002043 [3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate

[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate

Cat. No.: B5002043
M. Wt: 339.5 g/mol
InChI Key: HFEANVIRNBKGNG-UHFFFAOYSA-N
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Description

The compound “3-[(anilinocarbonyl)amino]-3-oxopropyl diethyldithiocarbamate” is a complex organic molecule that contains several functional groups. These include an aniline group (anilinocarbonyl), an amino group, a carbonyl group, and a dithiocarbamate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could exhibit a complex three-dimensional structure. The exact structure would depend on factors such as the spatial arrangement of the functional groups and the presence of any chiral centers .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amino and carbonyl groups could participate in condensation reactions to form amides . The dithiocarbamate group could also engage in various reactions, such as complexation with transition metals .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polarities of its functional groups, and its melting point could be influenced by the strength of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, its activity would likely depend on its interactions with biological molecules. For instance, many dithiocarbamates have been studied for their medicinal properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Detailed safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Properties

IUPAC Name

[3-oxo-3-(phenylcarbamoylamino)propyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-3-18(4-2)15(21)22-11-10-13(19)17-14(20)16-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEANVIRNBKGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCCC(=O)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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